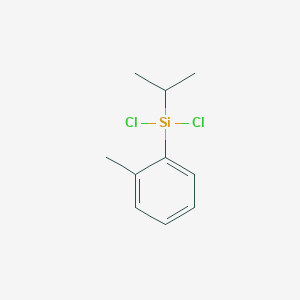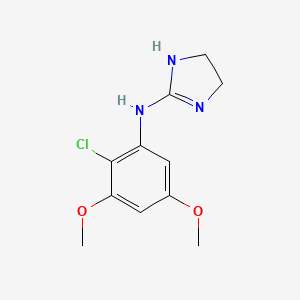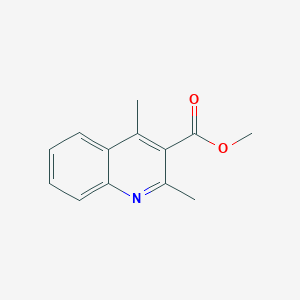![molecular formula C19H23OP B14220266 Phosphine oxide, [(2-methylcyclopentyl)methyl]diphenyl- CAS No. 525596-85-4](/img/structure/B14220266.png)
Phosphine oxide, [(2-methylcyclopentyl)methyl]diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphine oxide, [(2-methylcyclopentyl)methyl]diphenyl- is an organic compound that belongs to the class of phosphine oxides. These compounds are characterized by the presence of a phosphorus atom bonded to an oxygen atom, along with various organic substituents. Phosphine oxides are known for their stability and unique chemical properties, making them valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphine oxide, [(2-methylcyclopentyl)methyl]diphenyl- typically involves the oxidation of its corresponding phosphine precursor. One common method is the reaction of the phosphine with an oxidizing agent such as hydrogen peroxide or oxygen. The reaction is usually carried out in an organic solvent like methanol or dichloromethane under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of phosphine oxides often involves large-scale oxidation processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The choice of oxidizing agents and solvents, as well as reaction conditions, are optimized for efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Phosphine oxide, [(2-methylcyclopentyl)methyl]diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced back to its corresponding phosphine under specific conditions.
Substitution: The organic substituents on the phosphorus atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, dichloromethane, toluene.
Conditions: Controlled temperature and pressure, inert atmosphere for sensitive reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields higher oxidation state phosphine oxides, while reduction can regenerate the original phosphine .
Aplicaciones Científicas De Investigación
Phosphine oxide, [(2-methylcyclopentyl)methyl]diphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of polymers, coatings, and as a stabilizer in various formulations.
Mecanismo De Acción
The mechanism by which phosphine oxide, [(2-methylcyclopentyl)methyl]diphenyl- exerts its effects involves its ability to coordinate with metal ions and participate in redox reactions. The phosphorus-oxygen bond is highly polar, allowing the compound to act as a strong ligand and stabilize metal complexes. This property is particularly useful in catalysis and materials science .
Comparación Con Compuestos Similares
Similar Compounds
Diphenylmethylphosphine oxide: Similar in structure but with different substituents.
Trimethylphosphine oxide: Contains three methyl groups instead of the cyclopentyl and phenyl groups.
Triphenylphosphine oxide: Contains three phenyl groups, offering different steric and electronic properties.
Uniqueness
Phosphine oxide, [(2-methylcyclopentyl)methyl]diphenyl- is unique due to its specific combination of substituents, which confer distinct steric and electronic properties. These properties make it particularly effective in certain catalytic and stabilization applications, distinguishing it from other phosphine oxides .
Propiedades
Número CAS |
525596-85-4 |
|---|---|
Fórmula molecular |
C19H23OP |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
[(2-methylcyclopentyl)methyl-phenylphosphoryl]benzene |
InChI |
InChI=1S/C19H23OP/c1-16-9-8-10-17(16)15-21(20,18-11-4-2-5-12-18)19-13-6-3-7-14-19/h2-7,11-14,16-17H,8-10,15H2,1H3 |
Clave InChI |
JFPQGKUXCXNRIH-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC1CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Oct-1-en-1-yl)sulfanyl]-1,3-benzoxazole](/img/structure/B14220189.png)


![{4-[(3-Methoxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone](/img/structure/B14220209.png)
![N,N-Bis(2,2,2-trifluoroethyl)-2-(trifluoromethyl)[1,1'-biphenyl]-4-amine](/img/structure/B14220216.png)

![2-({[1,4-Bis(chloromethyl)-1H-1,2,3-triazol-5-yl]methyl}sulfanyl)ethan-1-ol](/img/structure/B14220231.png)


![1,3-Dibromo-5-[(4-methoxyphenyl)sulfanyl]benzene](/img/structure/B14220252.png)
![2-[(4-Chloro-2-iodophenyl)sulfanyl]-6-methoxyaniline](/img/structure/B14220254.png)



